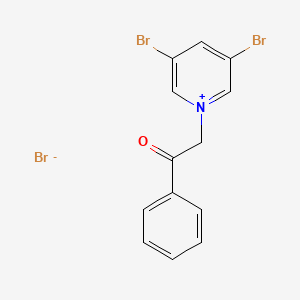
3,5-Dibromo-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinium,3,5-dibromo-1-(2-oxo-2-phenylethyl)-, bromide (1:1) is a chemical compound with the molecular formula C13H10Br3NO and a molecular weight of 435.94. This compound is known for its unique structure, which includes a pyridinium ring substituted with bromine atoms at positions 3 and 5, and a phenylethyl group attached to the nitrogen atom of the pyridinium ring. The compound is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium,3,5-dibromo-1-(2-oxo-2-phenylethyl)-, bromide (1:1) typically involves the reaction of 3,5-dibromopyridine with 2-oxo-2-phenylethyl bromide in the presence of a suitable base. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures. The product is then purified by recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of Pyridinium,3,5-dibromo-1-(2-oxo-2-phenylethyl)-, bromide (1:1) involves large-scale reactions using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridinium,3,5-dibromo-1-(2-oxo-2-phenylethyl)-, bromide (1:1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atoms in the pyridinium ring can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of Pyridinium,3,5-dibromo-1-(2-oxo-2-phenylethyl)-, bromide (1:1).
Reduction: Amine derivatives of the compound.
Substitution: Hydroxyl or amino-substituted derivatives.
Applications De Recherche Scientifique
Pyridinium,3,5-dibromo-1-(2-oxo-2-phenylethyl)-, bromide (1:1) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Pyridinium,3,5-dibromo-1-(2-oxo-2-phenylethyl)-, bromide (1:1) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyridinium,3,5-dichloro-1-(2-oxo-2-phenylethyl)-, bromide
- Pyridinium,3,5-difluoro-1-(2-oxo-2-phenylethyl)-, bromide
- Pyridinium,3,5-diiodo-1-(2-oxo-2-phenylethyl)-, bromide
Uniqueness
Pyridinium,3,5-dibromo-1-(2-oxo-2-phenylethyl)-, bromide (1:1) is unique due to the presence of bromine atoms at positions 3 and 5 of the pyridinium ring. This substitution pattern imparts specific chemical properties to the compound, such as increased reactivity towards nucleophiles and potential biological activities. The presence of the phenylethyl group further enhances its versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
6273-88-7 |
|---|---|
Formule moléculaire |
C13H10Br3NO |
Poids moléculaire |
435.94 g/mol |
Nom IUPAC |
2-(3,5-dibromopyridin-1-ium-1-yl)-1-phenylethanone;bromide |
InChI |
InChI=1S/C13H10Br2NO.BrH/c14-11-6-12(15)8-16(7-11)9-13(17)10-4-2-1-3-5-10;/h1-8H,9H2;1H/q+1;/p-1 |
Clé InChI |
IHGVWCTZQQLPKN-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C[N+]2=CC(=CC(=C2)Br)Br.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















